6-(Cyclopentyloxy)-5-methylpyridin-3-amine

Catalog No.
S840979
CAS No.
1250736-64-1
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Cyclopentyloxy)-5-methylpyridin-3-amine

CAS Number

1250736-64-1

Product Name

6-(Cyclopentyloxy)-5-methylpyridin-3-amine

IUPAC Name

6-cyclopentyloxy-5-methylpyridin-3-amine

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-8-6-9(12)7-13-11(8)14-10-4-2-3-5-10/h6-7,10H,2-5,12H2,1H3

InChI Key

WUFLQFHJOGSDMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1OC2CCCC2)N

Canonical SMILES

CC1=CC(=CN=C1OC2CCCC2)N

Application in Spider-Venom Peptide Research

Field: This compound is used in the field of Biochemistry and Pharmacology, specifically in the study of Spider-Venom Peptides .

Summary of Application: Spider venoms contain a variety of highly selective ion channel modulators, which are valuable for ion channel research and drug development .

Application in Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ) Research

Field: This compound is used in the field of Biomedical Research, specifically in the study of Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ) .

Summary of Application: This study identified “6-(Cyclopentyloxy)-5-methylpyridin-3-amine” as a potential drug treatment and prognostic marker for BRONJ .

Results or Outcomes: The study provides reliable molecular insight for biomarker validation and potential drug development for the screening, diagnosis, and treatment of BRONJ .

Application in Silica-Based Nanoparticles Research

Field: This compound is used in the field of Nanotechnology, specifically in the study of Silica-Based Nanoparticles .

Summary of Application: Silica-based nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

Application in Fluorescent Probes Research

Field: This compound is used in the field of Chemical Biology, specifically in the study of Fluorescent Probes .

Summary of Application: Fluorescent probes are sensitive, selective, nontoxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .

6-(Cyclopentyloxy)-5-methylpyridin-3-amine is an organic compound classified as a pyridine derivative. Its molecular formula is C10H14N2OC_{10}H_{14}N_{2}O, and it features a pyridine ring with a cyclopentyloxy group at the 6-position, a methyl group at the 5-position, and an amine group at the 3-position. This unique structural arrangement contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and material science.

  • Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can convert it to primary or secondary amines.
  • Substitution: The compound can undergo nucleophilic or electrophilic substitution, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used for oxidation.
  • Reduction Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typical reducing agents.
  • Substitution Reagents: Halides, tosylates, and other leaving groups are used under conditions that may involve heating or catalysts.

Research indicates that 6-(Cyclopentyloxy)-5-methylpyridin-3-amine exhibits potential biological activities. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyridine ring combined with the cyclopentyloxy and amine functionalities allows it to interact with various biological targets, potentially modulating enzyme activity and signaling pathways .

The synthesis of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine typically involves several steps:

  • Formation of the Pyridine Ring: This can be achieved through methods such as the Hantzsch pyridine synthesis, which involves condensing an aldehyde with a β-keto ester and ammonia.
  • Introduction of the Cyclopentyloxy Group: This step usually involves etherification reactions where cyclopentanol reacts with a suitable leaving group on the pyridine ring.
  • Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl iodide in the presence of a Lewis acid catalyst.

6-(Cyclopentyloxy)-5-methylpyridin-3-amine has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a potential drug candidate due to its biological activities.
  • Material Science: The compound is utilized in developing new materials such as polymers and coatings because of its unique chemical properties.
  • Coordination Chemistry: It acts as a building block for synthesizing more complex molecules and ligands .

Interaction studies focus on the binding affinity of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine to various biological targets, including enzymes and receptors. Preliminary research suggests that this compound may effectively interact with specific targets, influencing their activity and providing insights into its therapeutic potential .

Several compounds share structural similarities with 6-(Cyclopentyloxy)-5-methylpyridin-3-amine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaNotable Features
6-(Cyclopentyloxy)pyridin-2-amineC10H14N2OC_{10}H_{14}N_{2}OSubstituted at the second position
6-(Cyclopentyloxy)pyridin-4-amineC10H14N2OC_{10}H_{14}N_{2}OSubstituted at the fourth position
6-(Cyclohexyloxy)pyridin-3-amineC10H13N2OC_{10}H_{13}N_{2}OContains a cyclohexyl group instead of cyclopentyl
4-(Cyclopentyloxy)pyridin-3-amineC10H14N2OC_{10}H_{14}N_{2}OSubstituted at the fourth position

The distinct substitution pattern in 6-(Cyclopentyloxy)-5-methylpyridin-3-amine contributes to its unique chemical and biological properties compared to these analogs. This specificity may result in different pharmacological profiles, making it a valuable compound for further research and application .

XLogP3

2.1

Dates

Modify: 2023-08-16

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